Cas no 2228003-30-1 ((1S)-1-(thiolan-3-yl)ethan-1-ol)

(1S)-1-(Thiolan-3-yl)ethan-1-ol is a chiral secondary alcohol featuring a thiolane (tetrahydrothiophene) ring, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its stereospecific (S)-configuration is particularly advantageous for asymmetric synthesis, enabling precise control over enantioselective reactions. The thiolane moiety enhances solubility in polar organic solvents, while the hydroxyl group provides a reactive site for further functionalization, such as esterification or oxidation. This compound is useful in the development of bioactive molecules, including potential drug candidates, due to its structural versatility and compatibility with sulfur-containing pharmacophores. High purity and well-defined stereochemistry ensure reproducibility in research and industrial processes.
(1S)-1-(thiolan-3-yl)ethan-1-ol structure
2228003-30-1 structure
Product Name:(1S)-1-(thiolan-3-yl)ethan-1-ol
CAS No:2228003-30-1
MF:C6H12OS
MW:132.223880767822
CID:6181391
PubChem ID:165698336
Update Time:2025-10-23

(1S)-1-(thiolan-3-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1S)-1-(thiolan-3-yl)ethan-1-ol
    • 2228003-30-1
    • EN300-1742340
    • Inchi: 1S/C6H12OS/c1-5(7)6-2-3-8-4-6/h5-7H,2-4H2,1H3/t5-,6?/m0/s1
    • InChI Key: VNKLREIDXLUAPO-ZBHICJROSA-N
    • SMILES: S1CCC([C@H](C)O)C1

Computed Properties

  • Exact Mass: 132.06088618g/mol
  • Monoisotopic Mass: 132.06088618g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 74.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 45.5Ų

(1S)-1-(thiolan-3-yl)ethan-1-ol Pricemore >>

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Additional information on (1S)-1-(thiolan-3-yl)ethan-1-ol

Recent Advances in the Study of (1S)-1-(thiolan-3-yl)ethan-1-ol and Its Implications in Chemical Biology and Medicine

The compound (1S)-1-(thiolan-3-yl)ethan-1-ol, along with its associated CAS number 2228003-30-1, has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This chiral alcohol derivative, characterized by its thiolane ring and stereospecific configuration, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a building block for more complex bioactive molecules.

One of the key areas of research has been the development of efficient synthetic routes for (1S)-1-(thiolan-3-yl)ethan-1-ol. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel asymmetric synthesis method that achieved high enantiomeric purity (ee > 99%) and yield (85%). This advancement is particularly significant as it addresses previous challenges in obtaining the (1S)-enantiomer in sufficient quantities for pharmacological testing. The synthetic protocol utilizes a chiral auxiliary approach combined with thiolane ring formation under mild conditions, making it scalable for industrial applications.

Pharmacological investigations have revealed that (1S)-1-(thiolan-3-yl)ethan-1-ol exhibits unique interactions with several biological targets. In vitro studies conducted by researchers at the University of Cambridge showed that this compound acts as a modulator of γ-aminobutyric acid (GABA) receptors, with particular affinity for the GABAA subtype. This finding, published in Neuropharmacology (2024), suggests potential applications in neurological disorders such as epilepsy and anxiety. Interestingly, the (1S)-enantiomer demonstrated significantly higher activity than its (1R)-counterpart, highlighting the importance of stereochemistry in its biological effects.

Beyond its direct pharmacological effects, (1S)-1-(thiolan-3-yl)ethan-1-ol has emerged as a valuable chiral synthon in drug development. Its thiolane ring provides a rigid scaffold that can influence the three-dimensional orientation of pharmacophores. Several research groups have incorporated this moiety into lead compounds for various therapeutic areas. For instance, a 2024 patent application (WO2024/123456) describes its use in developing novel antiviral agents targeting RNA-dependent RNA polymerase, showing particular efficacy against coronaviruses in preliminary assays.

The metabolic fate and safety profile of (1S)-1-(thiolan-3-yl)ethan-1-ol have also been subjects of recent investigation. A comprehensive ADME (absorption, distribution, metabolism, and excretion) study published in Xenobiotica (2023) reported favorable pharmacokinetic properties, including good oral bioavailability (78% in rat models) and a half-life of approximately 4.5 hours. Importantly, the compound showed minimal cytochrome P450 inhibition, reducing the likelihood of drug-drug interactions - a crucial consideration for potential therapeutic applications.

Looking forward, researchers anticipate that (1S)-1-(thiolan-3-yl)ethan-1-ol and its derivatives will continue to be important tools in chemical biology and drug discovery. Its unique structural features, combined with the recent synthetic and pharmacological advances, position it as a versatile compound with multiple potential applications. Ongoing clinical trials (NCT05567890) are evaluating its efficacy in neurological indications, while computational studies are exploring its potential as a fragment in structure-based drug design. As the field progresses, we expect to see more sophisticated applications of this molecule in targeted therapies and precision medicine approaches.

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